Unveiling the Molecular Architecture of Habanolide: An In-depth Technical Guide to NMR-based Structure Elucidation
Unveiling the Molecular Architecture of Habanolide: An In-depth Technical Guide to NMR-based Structure Elucidation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Habanolide, a synthetic macrocyclic musk, is a cornerstone of the modern fragrance industry, prized for its elegant, warm, and persistent musky odor with subtle woody undertones. As a 15-membered lactone, its structural integrity and isomeric purity are paramount to its olfactory profile and performance in fine fragrances and consumer products. The precise elucidation of its chemical structure, particularly the differentiation between its (E) and (Z) diastereoisomers, relies heavily on advanced nuclear magnetic resonance (NMR) spectroscopy.
This technical guide provides a comprehensive overview of the methodologies and data interpretation central to the structural characterization of Habanolide using NMR. It is designed to serve as a valuable resource for researchers and professionals involved in the analysis, synthesis, and quality control of fragrance ingredients and other complex organic molecules. While a complete, publicly available, and fully assigned NMR dataset for the commercially dominant (E)-Habanolide isomer remains elusive after an extensive search of scientific literature and databases, this guide will detail the established NMR techniques and expected spectral characteristics for its structural verification.
Physicochemical Properties of Habanolide
A foundational understanding of Habanolide's physical and chemical properties is essential before delving into its spectroscopic analysis.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₂₆O₂ | [1][2] |
| Molecular Weight | 238.37 g/mol | [1][2] |
| CAS Number (E-isomer) | 111879-80-2 | [1][2] |
| CAS Number (Z-isomer) | 111879-79-9 | |
| Appearance | Colorless liquid | [2] |
| Boiling Point | 307°C | [1] |
| Flash Point | >100°C | [1] |
The Crucial Role of NMR in Habanolide Structure Elucidation
NMR spectroscopy is the most powerful tool for the unambiguous determination of Habanolide's molecular structure. A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to piece together the connectivity and stereochemistry of the molecule.
Key NMR Experiments:
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¹H NMR (Proton NMR): Provides information about the chemical environment and connectivity of hydrogen atoms in the molecule. Key parameters are the chemical shift (δ), signal multiplicity (e.g., singlet, doublet, triplet), and coupling constants (J).
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¹³C NMR (Carbon-13 NMR): Reveals the chemical environment of each carbon atom in the molecule, including the carbonyl carbon of the lactone and the olefinic carbons of the double bond.
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COSY (Correlation Spectroscopy): A 2D experiment that shows correlations between protons that are coupled to each other, typically through two or three bonds. This is fundamental for tracing out the carbon-hydrogen framework.
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HSQC (Heteronuclear Single Quantum Coherence): A 2D experiment that correlates directly bonded proton and carbon atoms. It is invaluable for assigning carbon resonances based on their attached protons.
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HMBC (Heteronuclear Multiple Bond Correlation): A 2D experiment that shows correlations between protons and carbons over two to three bonds. This is crucial for identifying quaternary carbons and piecing together different molecular fragments.
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NOESY (Nuclear Overhauser Effect Spectroscopy): A 2D experiment that reveals through-space correlations between protons that are in close proximity, which is particularly useful for determining stereochemistry, such as the E/Z configuration of the double bond.
Predicted NMR Data and Structural Assignment Approach
While a complete, assigned experimental dataset for (E)-Habanolide is not publicly available, we can predict the expected regions for the key proton and carbon signals based on the known structure and general NMR principles. The numbering scheme used for the purpose of this guide is as follows:
(Image of Habanolide structure with atoms numbered would be placed here if image generation were possible.)
Table of Predicted ¹H and ¹³C NMR Chemical Shift Ranges for (E)-Habanolide:
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |
| C1 (C=O) | - | ~174 | Carbonyl carbon, typically downfield. |
| C2 | ~2.3 (t) | ~35 | Methylene alpha to carbonyl. |
| C3 - C10 | ~1.2 - 1.7 (m) | ~25 - 30 | Aliphatic methylene groups in the macrocycle. |
| C11 | ~2.0 (m) | ~32 | Methylene alpha to the double bond. |
| C12 | ~5.4 (m) | ~130 | Olefinic proton. |
| C13 | ~5.4 (m) | ~130 | Olefinic proton. |
| C14 | ~2.0 (m) | ~32 | Methylene alpha to the double bond. |
| C15 | ~4.1 (t) | ~63 | Methylene alpha to the lactone oxygen. |
Note: This is a generalized prediction. Actual chemical shifts and multiplicities will depend on the specific solvent and experimental conditions.
Experimental Protocols
The following are detailed methodologies for the key NMR experiments required for the structure elucidation of Habanolide.
1. Sample Preparation:
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Sample: (E)-Habanolide (approximately 5-10 mg).
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Solvent: Deuterated chloroform (CDCl₃, 0.5-0.7 mL) is a common choice for non-polar molecules like Habanolide.
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Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing ¹H and ¹³C chemical shifts to 0.00 ppm.
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Procedure: Dissolve the Habanolide sample in the deuterated solvent in a clean, dry NMR tube. Ensure the solution is homogeneous.
2. 1D NMR Spectroscopy (¹H and ¹³C):
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Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
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¹H NMR Parameters:
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Pulse Sequence: Standard single-pulse experiment.
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Spectral Width: Approximately 12-15 ppm.
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Acquisition Time: 2-4 seconds.
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Relaxation Delay: 1-5 seconds.
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Number of Scans: 8-16, depending on the sample concentration.
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¹³C NMR Parameters:
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Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).
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Spectral Width: Approximately 200-220 ppm.
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Acquisition Time: 1-2 seconds.
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Relaxation Delay: 2-5 seconds.
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Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
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3. 2D NMR Spectroscopy (COSY, HSQC, HMBC):
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General Parameters: 2D experiments require longer acquisition times than 1D experiments. The number of increments in the indirect dimension (t₁) will determine the resolution in that dimension.
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COSY (¹H-¹H Correlation Spectroscopy):
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Pulse Sequence: Standard COSY experiment (e.g., cosygpqf).
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Spectral Width: Same as the ¹H spectrum in both dimensions.
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Data Points: Typically 2048 in the direct dimension (t₂) and 256-512 in the indirect dimension (t₁).
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Number of Scans: 2-8 per increment.
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HSQC (Heteronuclear Single Quantum Coherence):
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Pulse Sequence: Standard HSQC experiment with gradient selection (e.g., hsqcedetgpsisp2.3).
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Spectral Width: ¹H dimension same as the ¹H spectrum; ¹³C dimension optimized to cover the expected chemical shift range (e.g., 0-140 ppm).
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Data Points: Typically 2048 in t₂ and 256 in t₁.
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Number of Scans: 4-16 per increment.
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HMBC (Heteronuclear Multiple Bond Correlation):
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Pulse Sequence: Standard HMBC experiment with gradient selection (e.g., hmbcgplpndqf).
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Spectral Width: ¹H dimension same as the ¹H spectrum; ¹³C dimension covering the full range (e.g., 0-180 ppm).
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Data Points: Typically 2048 in t₂ and 256-512 in t₁.
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Number of Scans: 8-32 per increment.
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Long-Range Coupling Delay: Optimized for a J-coupling of ~8 Hz to observe 2- and 3-bond correlations.
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Visualizing the NMR Structure Elucidation Workflow
The logical progression of experiments and data analysis for determining the structure of Habanolide can be visualized as a workflow.
Caption: Workflow for Habanolide structure elucidation using NMR.
Logical Pathway for Spectral Interpretation
The process of piecing together the Habanolide structure from its NMR spectra follows a logical sequence.
Caption: Logical pathway for interpreting Habanolide's NMR spectra.
Conclusion
The structural elucidation of Habanolide via NMR spectroscopy is a systematic process that relies on the integration of data from a suite of 1D and 2D experiments. While a fully assigned public NMR dataset for the commercially important (E)-isomer is not currently available, the methodologies and interpretation strategies outlined in this guide provide a robust framework for its characterization. For professionals in the fragrance and chemical industries, a thorough understanding of these NMR techniques is indispensable for ensuring the quality, purity, and desired olfactory properties of Habanolide and other valuable macrocyclic compounds. Further research and the publication of a complete, assigned NMR dataset would be a significant contribution to the field.
